Cas no 1214331-68-6 (3-Chloro-2-(trifluoromethyl)biphenyl)

3-Chloro-2-(trifluoromethyl)biphenyl is a versatile organic compound characterized by its unique fluorinated and chlorinated substituents. This compound exhibits enhanced stability and excellent solubility properties, making it suitable for various applications, including synthesis of specialized organic materials and pharmaceuticals. Its distinct electronic properties contribute to its potential use in materials science and advanced chemical research.
3-Chloro-2-(trifluoromethyl)biphenyl structure
1214331-68-6 structure
商品名:3-Chloro-2-(trifluoromethyl)biphenyl
CAS番号:1214331-68-6
MF:C13H8ClF3
メガワット:256.650833129883
CID:4997958

3-Chloro-2-(trifluoromethyl)biphenyl 化学的及び物理的性質

名前と識別子

    • 3-chloro-2-(trifluoromethyl)biphenyl
    • 3-Chloro-2-(trifluoromethyl)biphenyl
    • インチ: 1S/C13H8ClF3/c14-11-8-4-7-10(12(11)13(15,16)17)9-5-2-1-3-6-9/h1-8H
    • InChIKey: RPSSRIJHVPWNCU-UHFFFAOYSA-N
    • ほほえんだ: ClC1=CC=CC(C2C=CC=CC=2)=C1C(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 17
  • 回転可能化学結合数: 1
  • 複雑さ: 246
  • 疎水性パラメータ計算基準値(XlogP): 5.1
  • トポロジー分子極性表面積: 0

3-Chloro-2-(trifluoromethyl)biphenyl 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A011002892-500mg
3-Chloro-2-(trifluoromethyl)biphenyl
1214331-68-6 97%
500mg
$798.70 2023-09-04
Alichem
A011002892-250mg
3-Chloro-2-(trifluoromethyl)biphenyl
1214331-68-6 97%
250mg
$494.40 2023-09-04
Alichem
A011002892-1g
3-Chloro-2-(trifluoromethyl)biphenyl
1214331-68-6 97%
1g
$1549.60 2023-09-04

3-Chloro-2-(trifluoromethyl)biphenyl 関連文献

3-Chloro-2-(trifluoromethyl)biphenylに関する追加情報

Introduction to 3-Chloro-2-(trifluoromethyl)biphenyl (CAS No: 1214331-68-6)

3-Chloro-2-(trifluoromethyl)biphenyl, identified by the chemical abstracts service number 1214331-68-6, is a biphenyl derivative featuring a chloro substituent at the 3-position and a trifluoromethyl group at the 2-position. This compound has garnered significant attention in the field of pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of both electron-withdrawing and electron-donating groups in its molecular framework makes it a versatile intermediate for synthesizing various functionalized compounds.

The biphenyl core, a aromatic system composed of two benzene rings connected by a single bond, provides a stable scaffold for further chemical modifications. The introduction of a chloro group at the 3-position enhances the electrophilicity of the aromatic ring, facilitating nucleophilic substitution reactions. Concurrently, the trifluoromethyl group, known for its strong electron-withdrawing inductive effect, influences the electronic distribution across the molecule, making it more susceptible to certain types of chemical transformations. These features make 3-Chloro-2-(trifluoromethyl)biphenyl a valuable building block in organic synthesis.

In recent years, there has been growing interest in developing novel materials and bioactive compounds derived from biphenyl derivatives. The structural motif of biphenyl is widely recognized for its role in enhancing biological activity and physicochemical properties. For instance, biphenyl-based compounds have been explored as intermediates in the synthesis of drugs targeting neurological disorders, infectious diseases, and cancer. The specific substitution pattern in 3-Chloro-2-(trifluoromethyl)biphenyl positions it as a promising candidate for further derivatization to produce molecules with tailored biological activities.

One of the most compelling aspects of 3-Chloro-2-(trifluoromethyl)biphenyl is its utility in cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The chloro substituent at the 3-position can be readily converted into other functional groups via palladium-catalyzed reactions such as Suzuki-Miyaura coupling, Heck reaction, and Buchwald-Hartwig amination. Similarly, the trifluoromethyl group can be further modified through hydrogenation or metal-mediated reactions to introduce additional substituents. These transformations enable chemists to construct complex molecular architectures with precision.

Recent advancements in computational chemistry have also highlighted the potential of 3-Chloro-2-(trifluoromethyl)biphenyl as a scaffold for drug discovery. Molecular modeling studies indicate that this compound can interact with biological targets through multiple binding modes, enhancing its suitability as a lead compound. Furthermore, the presence of both fluorine and chlorine atoms provides opportunities for tuning solubility and metabolic stability, critical factors in drug development. These insights have spurred interest in exploring its derivatives as candidates for preclinical evaluation.

The agrochemical industry has also recognized the significance of biphenyl derivatives in developing novel pesticides and herbicides. The structural features of 3-Chloro-2-(trifluoromethyl)biphenyl contribute to its potential as an intermediate for synthesizing compounds that exhibit herbicidal activity by inhibiting key enzymatic pathways in plants. Additionally, its stability under environmental conditions makes it a candidate for formulations that require prolonged efficacy. Such applications underscore the versatility of this compound beyond pharmaceuticals.

In conclusion, 3-Chloro-2-(trifluoromethyl)biphenyl (CAS No: 1214331-68-6) represents a fascinating molecule with diverse applications in synthetic chemistry, drug discovery, and agrochemicals. Its unique structural features—comprising both electron-withdrawing and electron-donating groups—make it an excellent candidate for further functionalization through various chemical transformations. As research continues to uncover new methodologies for modifying biphenyl derivatives, compounds like 3-Chloro-2-(trifluoromethyl)biphenyl are poised to play an increasingly important role in developing next-generation materials and bioactive molecules.

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